1-{N-benzyl-N-[(5-chloro-2-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide
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Overview
Description
1-{N-benzyl-N-[(5-chloro-2-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a sulfonyl group attached to a methoxyphenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N-benzyl-N-[(5-chloro-2-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.
Coupling with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with glycine derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{N-benzyl-N-[(5-chloro-2-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group yields a sulfide derivative.
Scientific Research Applications
1-{N-benzyl-N-[(5-chloro-2-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{N-benzyl-N-[(5-chloro-2-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A simpler analog used in medicinal chemistry.
N-Benzyl-4-chloro-5-sulfamoylanthranilic acid: Shares structural similarities but differs in functional groups.
Uniqueness
1-{N-benzyl-N-[(5-chloro-2-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C22H26ClN3O5S |
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Molecular Weight |
480.0 g/mol |
IUPAC Name |
1-[2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H26ClN3O5S/c1-31-19-8-7-18(23)13-20(19)32(29,30)26(14-16-5-3-2-4-6-16)15-21(27)25-11-9-17(10-12-25)22(24)28/h2-8,13,17H,9-12,14-15H2,1H3,(H2,24,28) |
InChI Key |
HGXDEMBSGBDFLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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